2,3,3-Trimethyl-1-butene
Overview
Description
2,3,3-Trimethyl-1-butene is an organic compound with the molecular formula C7H14 . It is also known by other names such as Triptene .
Synthesis Analysis
The synthesis of this compound involves a reaction with hypophosphorous acid, isopropyl alcohol, and zinc (II) iodide in water at 150 - 200°C for 3 - 66 hours . The yield of the reaction increased from 26% for phosphorous acid (H3PO3) to 33% for hypophosphorous acid (H3PO2) at 200°C .Molecular Structure Analysis
The molecular structure of this compound can be represented as (CH3)3CC(CH3)=CH2 . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound is a highly flammable liquid and vapor . It has a molecular weight of 98.1861 . The compound has a boiling point of 78-80°C and a density of 0.705 g/mL at 25°C .Scientific Research Applications
1. Chemical Reactivity and Synthesis
2,3,3-Trimethyl-1-butene exhibits interesting chemical reactivity, particularly in reactions with other organic compounds. For instance, its interaction with 1,1,4,4-tetrakis[bis(trimethylsilyl)methyl]-1,4-diisopropyltetrasila-2-yne leads to the production of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes, showcasing a stereospecific reaction behavior (Kinjo et al., 2007). Similarly, its photofragmentation can result in the formation of trimethylallyl radicals, demonstrating the compound's potential in radical chemistry (Nakashima et al., 1987).
2. Vibrational Spectra and Molecular Mechanics
Infrared and Raman spectroscopy studies of this compound have been conducted to understand its vibrational characteristics. Such studies are crucial for determining molecular parameters and understanding the dynamics of chemical reactions (Crowder & Tian, 1994).
3. Catalytic Applications
This compound plays a role in catalytic processes, such as in the alkylation reactions with isobutane. Research shows the potential of using composite ionic liquid catalysts in these reactions, leading to high-quality gasoline with high octane numbers (Liu et al., 2008). Similarly, studies on sulfated zirconia catalysts in alkylation and butene dimerization emphasize the compound's utility in refining processes (Chellappa et al., 2001).
4. Biomass Conversion
In the field of green chemistry, this compound has been explored as a part of the process in converting biomass-derived γ-valerolactone into high octane number gasoline. This is a promising area for sustainable fuel production (Xin et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2,3,3-trimethylbut-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6(2)7(3,4)5/h1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRUAVCWOAHQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208123 | |
Record name | 2,3,3-Trimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
594-56-9 | |
Record name | 2,3,3-Trimethyl-1-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trimethylbut-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triptene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,3-Trimethylbut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.952 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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